molecular formula C14H12F3NO3S B2807360 methyl N-(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)carbamate CAS No. 339009-54-0

methyl N-(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)carbamate

Cat. No.: B2807360
CAS No.: 339009-54-0
M. Wt: 331.31
InChI Key: LOZGNLPQNJMONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl N-(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)carbamate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Antitumor Activities

Research has shown that certain carbamate compounds possess significant antitumor properties. For instance, compounds similar in structure have demonstrated activity against various types of leukemia, melanoma, and lung carcinoma, highlighting the potential of these substances in cancer therapy. Their low toxicity at therapeutically active doses makes them candidates for clinical application (Atassi & Tagnon, 1975).

Polymer Stabilization

In the realm of materials science, carbamate derivatives have been used to enhance the stability of polyurethane against thermal degradation. By substituting the hydrogen atom in the carbamate group with alkyl groups, researchers have successfully prevented color development during the thermal degradation process, thus improving the material's stability under testing conditions (Beachell & Son, 1964).

Solar Cell Development

Another application involves the use of carbamate derivatives in the development of efficient ternary blend polymer solar cells. These compounds have been utilized as electron-cascade acceptor materials in polymer solar cells, significantly increasing the open circuit voltage and overall power conversion efficiency of the devices (Cheng, Li, & Zhan, 2014).

Synthesis and Reactivity Studies

Carbamate derivatives are also central to synthesis and reactivity studies in organic chemistry. For example, research on methyl(trifluoromethyl)oxaziridines, a family of organic oxidizing agents that include carbamate structures, has provided insights into their synthesis and oxygen transfer capabilities, offering potential applications in the synthesis of epoxides, sulfoxides, and aldehydes (Perrone, Rosato, Salomone, & Troisi, 2013).

Properties

IUPAC Name

methyl N-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO3S/c1-20-13(19)18-12-11(5-6-22-12)21-8-9-3-2-4-10(7-9)14(15,16)17/h2-7H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZGNLPQNJMONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(C=CS1)OCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.